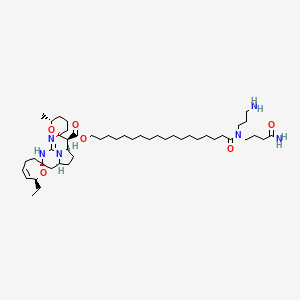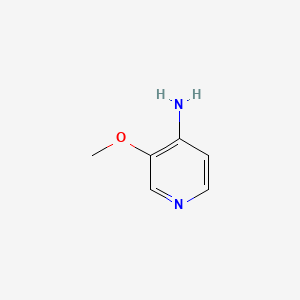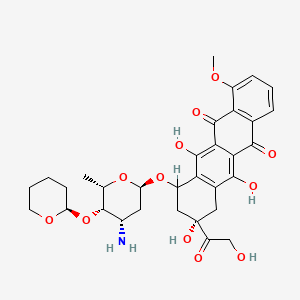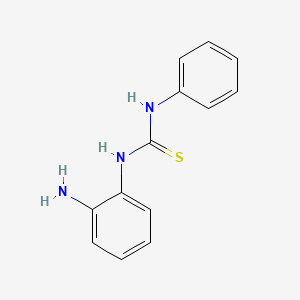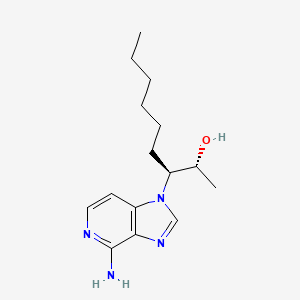
9-(2-Hydroxy-3-nonyl)-3-deazaadenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Hydroxy-3-nonyl)-3-deazaadenine is a synthetic compound known for its significant biological activities It is a derivative of adenine, a purine nucleobase, and is characterized by the presence of a hydroxy nonyl chain at the 9-position and the absence of a nitrogen atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine typically involves multiple steps, starting from commercially available adenine derivatives. The key steps include:
Deamination: The removal of the amino group at the 3-position to form the deazaadenine structure.
The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation and deamination processes. The specific reagents and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
Applications De Recherche Scientifique
9-(2-Hydroxy-3-nonyl)-3-deazaadenine has been widely studied for its applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes and its potential as a tool for studying enzyme functions.
Medicine: Investigated for its potential as an inhibitor of adenosine deaminase and phosphodiesterase, enzymes involved in various physiological processes.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:
Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.
Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.
These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
9-(2-Hydroxy-3-nonyl)-3-deazaadenine can be compared with other similar compounds, such as:
Erythro-9-(2-hydroxy-3-nonyl)adenine: Another adenine derivative with similar inhibitory effects on adenosine deaminase and phosphodiesterase.
Vidarabine: An antiviral agent with a similar structure but different biological activities.
Cordycepin: A natural compound with inhibitory effects on adenosine deaminase and potential anticancer properties.
Propriétés
Numéro CAS |
87871-09-8 |
|---|---|
Formule moléculaire |
C15H24N4O |
Poids moléculaire |
276.38 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1 |
Clé InChI |
DAWSASDELFSMFB-NEPJUHHUSA-N |
SMILES isomérique |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
SMILES canonique |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
| 87871-09-8 | |
Synonymes |
(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol 3-deaza-EHNA 4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine 9-(2-hydroxy-3-nonyl)-3-deazaadenine 9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,7R,10R,13R,16S,17R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1226670.png)
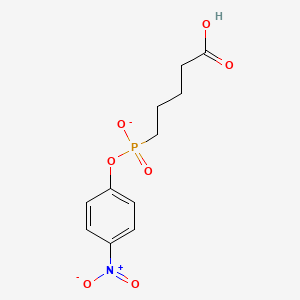
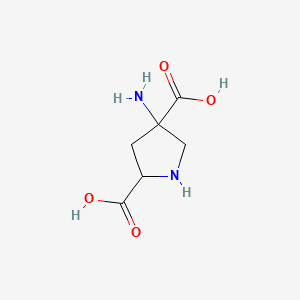
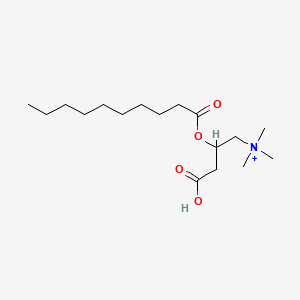
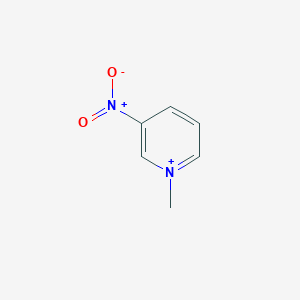

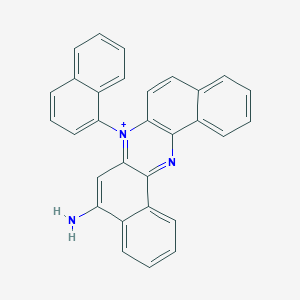
![7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)
![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)
